4-(2,4-Dichlorophenyl)sulfanyl-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline
Description
4-(2,4-Dichlorophenyl)sulfanyl-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes dichlorophenyl and methylphenyl groups attached to a tetrahydroquinazoline core. Its molecular formula is C22H20Cl2N2S2, and it has a molecular weight of 447.4 g/mol .
Properties
IUPAC Name |
4-(2,4-dichlorophenyl)sulfanyl-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2S2/c1-14-6-8-15(9-7-14)13-27-22-25-19-5-3-2-4-17(19)21(26-22)28-20-11-10-16(23)12-18(20)24/h6-12H,2-5,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYXXUZFJIDDBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(CCCC3)C(=N2)SC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dichlorophenyl)sulfanyl-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline typically involves multiple steps, starting with the preparation of the quinazoline core. This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dichlorophenyl)sulfanyl-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into its corresponding thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions employed .
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds similar to 4-(2,4-Dichlorophenyl)sulfanyl-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline exhibit significant antimicrobial properties. For instance, derivatives have shown efficacy against various bacterial strains and fungi. The presence of sulfur in the structure is believed to enhance the antimicrobial activity by disrupting bacterial cell membranes.
Case Study: Antimicrobial Evaluation
In a controlled study evaluating the antimicrobial efficacy of related compounds, several derivatives demonstrated potent activity against pathogens such as Xanthomonas axonopodis and Fusarium solani. The results highlighted that specific substitutions on the phenyl rings significantly influenced their effectiveness against these microorganisms .
Anti-inflammatory Properties
Another promising application of this compound is in the field of anti-inflammatory research. Compounds with similar structures have shown potential in reducing inflammation in preclinical models.
Case Study: Inflammatory Response Modulation
Research involving related analogues demonstrated a marked reduction in inflammatory markers in animal models subjected to induced arthritis. The compounds were found to inhibit key enzymes involved in inflammatory pathways, suggesting a mechanism that warrants further investigation for potential therapeutic use in chronic inflammatory conditions .
Cancer Research
The compound's ability to interact with cellular pathways involved in cancer progression has also been explored. Preliminary studies suggest that it may inhibit specific kinases or growth factor receptors implicated in tumor growth.
Case Study: Inhibition of Tumor Growth
In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines while sparing normal cells. This selectivity is crucial for developing safer cancer therapies with fewer side effects .
Mechanism of Action
The mechanism of action of 4-(2,4-Dichlorophenyl)sulfanyl-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazoline derivatives and sulfanyl-substituted aromatic compounds. Examples include:
- 4-[(2,4-Dichlorophenyl)sulfanyl]-6-(4-methylphenyl)-2-(methyl
Biological Activity
The compound 4-(2,4-Dichlorophenyl)sulfanyl-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline is a member of the tetrahydroquinazoline class, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 396.38 g/mol. The structure features a tetrahydroquinazoline core with dichlorophenyl and methylphenyl sulfanyl substituents.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to tetrahydroquinazolines exhibit significant antimicrobial properties. For instance, derivatives have shown potent activity against various strains of bacteria such as Staphylococcus aureus (including MRSA), Escherichia coli, and Pseudomonas aeruginosa .
| Compound | Bacterial Strain | Inhibition (%) |
|---|---|---|
| This compound | MRSA | 85.76 - 97.76 |
| Similar Derivative | E. coli | 90.00 |
| Similar Derivative | K. pneumoniae | 88.50 |
Anti-inflammatory Activity
The anti-inflammatory potential of tetrahydroquinazolines has been investigated through in vivo studies. Compounds have been shown to significantly reduce inflammation in animal models by inhibiting cyclooxygenase (COX) enzymes .
| Compound | COX-2 Inhibition (IC50 µM) | Inflammation Reduction (%) |
|---|---|---|
| This compound | 0.10 - 0.31 | 56.4 - 93.5 |
| Indomethacin | 0.039 | 94.7 |
| Celecoxib | N/A | 96.6 |
The mechanism of action for the antimicrobial and anti-inflammatory effects likely involves the inhibition of key enzymes such as COX-1 and COX-2. The selectivity towards COX-2 over COX-1 suggests a lower risk of gastrointestinal side effects typically associated with non-selective NSAIDs .
Case Studies and Research Findings
- Case Study on Antimicrobial Efficacy : A study involving various derivatives of tetrahydroquinazolines highlighted the compound's effectiveness against multidrug-resistant bacterial strains. The results indicated a promising therapeutic index with minimal cytotoxicity in human cell lines.
- In Vivo Anti-inflammatory Study : Another research project assessed the anti-inflammatory properties in a carrageenan-induced paw edema model in rats. The compound significantly reduced paw swelling compared to control groups.
- Molecular Docking Studies : Computational studies have suggested that the compound binds effectively to the active sites of COX enzymes and bacterial proteins, providing insights into its potential as a lead compound for drug development .
Q & A
Q. Q1: What synthetic methodologies are recommended for preparing this tetrahydroquinazoline derivative?
Methodological Answer: The compound can be synthesized via intramolecular cyclization of precursor sulfonamide or sulfanyl intermediates. For example, tetrahydroquinazoline derivatives are often prepared by reacting thiourea analogs with halogenated aryl sulfides under reflux in polar aprotic solvents (e.g., DMF or DMSO) with catalytic bases like K₂CO₃. Post-synthetic purification involves column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization from ethanol . Key characterization steps include:
- ¹H/¹³C NMR to confirm substituent integration and regiochemistry.
- HRMS for molecular weight validation.
- Single-crystal X-ray diffraction (if crystals form) to resolve stereochemical ambiguities .
Structural Confirmation
Q. Q2: How can researchers resolve discrepancies in bond-length or angle data for this compound?
Methodological Answer: Discrepancies in bond parameters (e.g., C–S or S–S bond lengths) may arise from crystallographic packing effects or computational approximations. To address this:
- Compare experimental X-ray crystallography data (mean σ(C–C) = 0.002–0.003 Å, R factor < 0.04) with DFT-optimized geometries .
- Analyze thermal displacement parameters (Ueq) to assess dynamic disorder in crystal structures .
- Cross-validate with IR spectroscopy (e.g., S–C stretching at 650–750 cm⁻¹) .
Pharmacological Profiling
Q. Q3: What in vitro assays are suitable for evaluating biological activity?
Methodological Answer: Design assays based on structural analogs:
- Antimicrobial activity : Use agar dilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported in μg/mL .
- Anti-inflammatory potential : Measure COX-2 inhibition via ELISA or fluorometric assays.
- Cytotoxicity : Perform MTT assays on human cell lines (e.g., HEK-293) to establish selectivity indices .
Advanced Data Contradictions
Q. Q4: How to interpret conflicting bioactivity data between analogs with similar substituents?
Methodological Answer: Contradictions often arise from subtle substituent effects. For example:
- Electron-withdrawing groups (e.g., 2,4-dichlorophenyl) may enhance antibacterial activity but reduce solubility, skewing assay results .
- Use molecular docking to compare binding affinities with target proteins (e.g., bacterial dihydrofolate reductase).
- Validate via isothermal titration calorimetry (ITC) to quantify thermodynamic interactions .
Purification Challenges
Q. Q5: How to optimize purification for sulfur-containing tetrahydroquinazolines?
Methodological Answer: Sulfur-rich compounds often exhibit poor crystallinity. Strategies include:
- Gradient elution chromatography with silica gel modified with 5% triethylamine to reduce tailing.
- Recrystallization from DMSO/water mixtures at controlled cooling rates (1–2°C/min) .
- HPLC-PDA for purity assessment (>98% by area normalization) .
Computational Modeling
Q. Q6: What computational approaches predict reactivity or stability?
Methodological Answer:
- DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites .
- Molecular dynamics (MD) simulations in explicit solvent (e.g., water, chloroform) to study conformational stability .
- Hammett σ constants to correlate substituent effects with reaction rates .
Stability Under Storage
Q. Q7: How to assess thermal and photolytic degradation?
Methodological Answer:
- Thermogravimetric analysis (TGA) to determine decomposition temperatures (>150°C suggests thermal stability) .
- UV-Vis spectroscopy under accelerated light exposure (e.g., 365 nm for 72 hours) to monitor photodegradation.
- Store in amber vials under inert gas (N₂/Ar) at –20°C for long-term stability .
Structure-Activity Relationship (SAR) Studies
Q. Q8: Which substituents most significantly modulate bioactivity?
Methodological Answer:
- Sulfanyl groups : The 2,4-dichlorophenylsulfanyl moiety enhances lipophilicity and membrane penetration, critical for antimicrobial activity .
- Methylsulfanyl at position 2 : Stabilizes the tetrahydroquinazoline core via steric hindrance, reducing metabolic oxidation .
- Systematic SAR libraries should vary aryl/alkyl groups while maintaining the quinazoline scaffold .
Solubility Optimization
Q. Q9: How to improve aqueous solubility for in vivo studies?
Methodological Answer:
- Co-solvent systems : Use DMSO/PBS (10:90 v/v) for in vitro assays.
- Salt formation : React with HCl or sodium bicarbonate to generate hydrophilic salts.
- Nanoparticle encapsulation : Use PEGylated liposomes or cyclodextrin complexes .
Analytical Cross-Validation
Q. Q10: How to reconcile conflicting spectral data (e.g., NMR vs. XRD)?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
